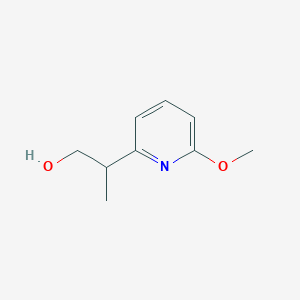![molecular formula C13H16N4O2S2 B2354215 N-ethyl-N'-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea CAS No. 692287-71-1](/img/structure/B2354215.png)
N-ethyl-N'-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-ethyl-N’-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea” is a chemical compound with the molecular formula C13H16N4O2S2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound includes a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . The thiadiazole ring is substituted with various groups, including an ethyl group, a urea group, and a methoxybenzyl group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 324.43 . It is a solid substance . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- N-ethyl-N'-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea and its derivatives have been synthesized and characterized using various analytical techniques. These compounds are explored for their potential in various biological activities, especially as plant growth regulators and for their fungicidal activities. Notably, Song Xin-jian, Gong Xian-sheng, and W. Sheng (2006) synthesized derivatives of this compound and evaluated their plant growth regulator activities (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Potential in Photodynamic Therapy
- Some derivatives of this compound have shown promise in photodynamic therapy for cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield, as noted by M. Pişkin, E. Canpolat, and Ö. Öztürk (2020) (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Anticancer and Antidepressant Potential
- The compound AR-A014418, a derivative of this compound, has been explored for its role as a selective inhibitor of glycogen synthase kinase-3beta (GSK-3beta), potentially useful in treating cancer and neurodegenerative disorders. This was studied by N. Vasdev and colleagues in 2005 (N. Vasdev et al., 2005).
Antimicrobial and Antifungal Activities
- Research has shown that derivatives of this compound exhibit antimicrobial and antifungal activities. For instance, I. Sych and colleagues (2019) identified compounds within this class that were sensitive to both Gram-positive and Gram-negative bacteria and showed antifungal activity against Candida albicans (I. Sych et al., 2019).
Application in Quality Control and Standardization
- These compounds have also been investigated in the development of quality control techniques for potential medicinal applications. This includes the synthesis of derivatives and evaluation of their physical-chemical properties, as discussed by I. Sych and colleagues in 2018 (I. Sych et al., 2018).
Mecanismo De Acción
While the specific mechanism of action for this compound is not available, compounds with a 1,3,4-thiadiazole moiety have been found to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .
Direcciones Futuras
The future research directions for this compound could involve further exploration of its biological activities and potential applications in medicine, given the wide range of activities exhibited by compounds with a 1,3,4-thiadiazole moiety . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and physical and chemical properties.
Propiedades
IUPAC Name |
1-ethyl-3-[5-[(3-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S2/c1-3-14-11(18)15-12-16-17-13(21-12)20-8-9-5-4-6-10(7-9)19-2/h4-7H,3,8H2,1-2H3,(H2,14,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZQDFCXGPWZST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2354134.png)
![N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide](/img/structure/B2354135.png)


![2-Chloro-N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]acetamide](/img/structure/B2354140.png)
![N-(1-cyanocyclopentyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide](/img/structure/B2354141.png)


![4-[benzyl(methyl)amino]-N-(4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2354151.png)



